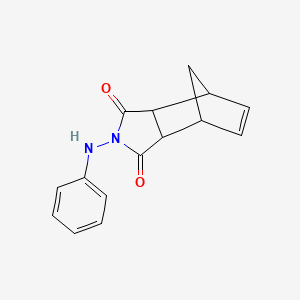
2-(phenylamino)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(phenylamino)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.289. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(phenylamino)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, also known by its CAS number 26234-46-8, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H13NO2
- Molecular Weight : 239.28 g/mol
- IUPAC Name : 2-phenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects. Key areas of interest include:
- Anticancer Activity : Research has indicated that compounds within the methanoisoindole family exhibit significant anticancer properties. For instance, derivatives of methanoisoindoles have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .
- Antimicrobial Properties : Some studies suggest that related compounds possess antimicrobial activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways. This inhibition can lead to reduced viability of tumor cells .
- Antioxidant Activity : Some derivatives have shown potential as antioxidants, which could mitigate oxidative stress in cells and contribute to their protective effects against various diseases .
Case Study 1: Anticancer Activity
A study published in the European Journal of Inorganic Chemistry explored the synthesis and evaluation of methanoisoindole derivatives for their anticancer properties. The results indicated that specific analogs demonstrated significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Efficacy
In research documented by Chemistry Letters, derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Data Table
| Property | Value |
|---|---|
| CAS Number | 26234-46-8 |
| Molecular Formula | C15H13NO2 |
| Molecular Weight | 239.28 g/mol |
| Anticancer IC50 | ~5 μM (varies by cell line) |
| Antimicrobial MIC | 16 μg/mL (Staphylococcus aureus) |
特性
IUPAC Name |
4-anilino-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-12-9-6-7-10(8-9)13(12)15(19)17(14)16-11-4-2-1-3-5-11/h1-7,9-10,12-13,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSSHYGXVMUFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662755 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














